The compound is classified under organic compounds and is particularly noted for its presence in various biological and synthetic contexts. It can be sourced from databases such as PubChem and the National Institute of Standards and Technology, where detailed chemical information is provided . The International Union of Pure and Applied Chemistry has standardized its nomenclature.
The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of α,β-unsaturated carbonyl compounds with thiophenols leads to the formation of this compound via a cyclocondensation reaction .
In laboratory settings, synthetic pathways often utilize reagents such as iodine or Lewis acids to facilitate the cyclization process. The reaction conditions typically include stirring at room temperature for extended periods (up to 16 hours), followed by purification steps such as column chromatography .
The compound exhibits various chemical reactivity patterns typical of benzothiopyrans. Notably, it participates in photocycloaddition reactions that are regiospecific and stereospecific when reacted with compounds like 2-chloroacrylonitrile and ethylidenemalononitrile. These reactions highlight its utility in synthesizing complex molecular architectures through light-induced processes .
Furthermore, the compound can undergo nucleophilic substitutions due to the electrophilic nature of its carbonyl group. This property allows for further derivatization into more complex structures relevant in medicinal chemistry .
The mechanism of action for 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one primarily involves its interactions as a nucleophile or electrophile in various chemical reactions. In photocycloaddition reactions, for instance, the compound can form reactive intermediates that facilitate subsequent transformations into biologically active derivatives.
This reactivity is attributed to the electron-rich nature of the benzothiopyran system, which allows it to participate effectively in electrophilic aromatic substitution reactions. The specific pathways depend on the substituents present on the reacting partners as well as reaction conditions .
The physical properties of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one include:
Chemical properties include:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals .
The compound has garnered interest in scientific research due to its potential biological activities. It has been explored for its antibacterial and anti-inflammatory properties among other pharmacological effects. Additionally, it serves as a precursor in synthesizing more complex heterocyclic compounds that may exhibit significant biological activity .
Thiochromenones represent a specialized class of sulfur-containing heterocyclic compounds where a thiopyran ring is fused to a benzene ring. These structures belong to the broader family of heterocyclic compounds characterized by rings containing atoms other than carbon (e.g., sulfur, nitrogen, oxygen), which significantly alters their physicochemical and electronic properties compared to all-carbon analogs. The core structure of 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one exemplifies this architecture, featuring a partially saturated thiopyran moiety with a ketone functionality at the 4-position. Such compounds are of substantial interest in medicinal and materials chemistry due to their unique stereoelectronic profiles and synthetic versatility [4] [6].
Benzothiopyrans are classified as bicyclic fused heterocycles within the thiopyran group. The core structure consists of:
Systematic Nomenclature and Molecular FeaturesThe compound’s IUPAC name, 2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one, is derived from the Hantzsch-Widman system for heterocyclic compounds. Key molecular characteristics include:
Table 1: Molecular Identifiers of 2,2-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 28035-02-1 | [2] [3] |
| Molecular Formula | C₁₁H₁₂OS | [1] [2] |
| Molecular Weight | 192.28 g/mol | [2] [3] |
| SMILES | CC1(C)CC(=O)C2=CC=CC=C2S1 | [2] [8] |
| InChIKey | FJMCSSKIPWJNLP-UHFFFAOYSA-N | [2] |
The gem-dimethyl group at C2 induces significant ring puckering and stabilizes the enone system through hyperconjugation. The thiopyran ring adopts a half-chair conformation, while the fused benzene ring maintains planarity. This geometry influences dipole moments, solubility, and reactivity patterns. Sulfur’s polarizability enhances intermolecular interactions (e.g., London forces), impacting crystallinity and melting points [3] [8].
Electronic and Benzannulation EffectsBenzannulation (fusion of benzene to thiopyran) extends π-conjugation, causing a bathochromic shift in UV-Vis spectra compared to monocyclic thiopyrans. The C4 carbonyl group exhibits reduced electrophilicity due to conjugation with the benzene ring, a phenomenon confirmed by IR spectroscopy (C=O stretch at ~1660 cm⁻¹). This contrasts with aliphatic ketones (1710–1750 cm⁻¹), underscoring the interplay between electronic delocalization and bond polarization [4] [6].
The synthesis of thiochromenones has evolved from classical condensation methods to advanced catalytic strategies. Early routes focused on intramolecular cyclizations of thiophenol derivatives, while modern approaches leverage oxidative and cross-coupling methodologies.
Paal-Knorr and Cyclocondensation RoutesThe Paal-Knorr synthesis adapted for thiochromenones involves reacting 3-mercapto-substituted aldehydes with β-keto esters or ketones under acid catalysis. For 2,2-dimethyl variants, acetone derivatives serve as C2 synthons, enabling gem-dimethyl incorporation. For example:
Thiophenol + PhCH₂COCH₂COCH₃ → Cyclization → 2,2-dimethylthiochroman-4-one [6]
This method yields the dihydrothiochromenone core but faces limitations in regioselectivity for unsymmetrical ketones.
Advanced Oxidation MethodologiesIntroduction of the sulfoxide derivative (2,2-dimethyl-2,3-dihydro-4H-1-benzothiopyran-4-one 1-oxide; CAS 13189-17-8) marked a significant advancement. Using meta-chloroperbenzoic acid (mCPBA) as an oxidant, the sulfur atom is selectively converted to a sulfoxide, enhancing the compound’s polarity and chiral character (if asymmetric). This modification is crucial for pharmaceutical intermediates, where sulfoxides improve aqueous solubility [5] [8].
Table 2: Key Derivative Synthesis Pathways
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Core Cyclization | Thiophenol, β-keto ester, H₂SO₄ | 2,2-Dimethylthiochroman-4-one | Scaffold construction |
| S-Oxidation | mCPBA, CH₂Cl₂, 0°C | Sulfoxide derivative (CAS 13189-17-8) | Solubility modulation |
| Aldol Condensation | Benzaldehyde, KOH/EtOH | 3-Benzylidene-thiochromanone | Extended conjugation |
Functionalization at C3 and C4The C3 position (adjacent to the ketone) is enolizable, permitting aldol condensations to form α,β-unsaturated derivatives. Electrophilic aromatic substitution (e.g., bromination, nitration) occurs preferentially at the benzene ring’s C6 or C8 positions due to electron donation from the thiopyran sulfur. Recent advances employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization, enabling access to diverse analogs for structure-activity studies [5] [8].
Comprehensive Compound Nomenclature Table
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1